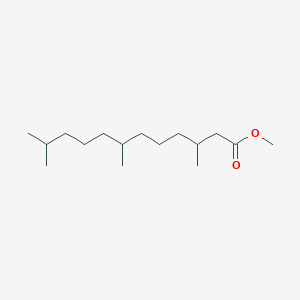

Methyl 3,7,11-trimethyldodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1001-08-7 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

methyl 3,7,11-trimethyldodecanoate |

InChI |

InChI=1S/C16H32O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h13-15H,6-12H2,1-5H3 |

InChI Key |

YMFMGLHUWRLVMT-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CC(=O)OC |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CC(=O)OC |

Synonyms |

3,7,11-Trimethyldodecanoic acid methyl ester |

Origin of Product |

United States |

Preparation Methods

Farnesol-Based Synthesis

Farnesol, a sesquiterpene alcohol, serves as a primary precursor for methyl 3,7,11-trimethyldodecanoate. The synthesis involves acetylation, oxidation, and esterification steps.

Acetylation and Purification

Crude farnesol undergoes acetylation with acetic anhydride in the presence of pyridine or 4-dimethylaminopyridine (DMAP). The resultant farnesyl acetate is purified via silicic acid column chromatography, achieving >95% purity as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Oxidation and Chain Shortening

The acetate is oxidized using Jones reagent (CrO₃ in H₂SO₄) to yield 3,7,11-trimethyldodecanoic acid. This step selectively cleaves the terminal double bond while preserving the methyl branches. Subsequent esterification with methanol and sulfuric acid produces the target methyl ester.

Key Analytical Data

Phytol-Derived Synthesis

Phytol, a diterpene alcohol, offers an alternative route through Barbier-Wieland degradation.

Oxidation to Phytone

Phytol is oxidized with KMnO₄ in acetone to form phytone (2,6,10,14-tetramethylpentadecan-2-one). This intermediate undergoes Barbier-Wieland degradation using phenylmagnesium bromide, followed by dehydration and oxidation to yield 3,7,11-trimethyldodecanoic acid.

Esterification and Purification

The acid is esterified with diazomethane (CH₂N₂) in diethyl ether, yielding this compound. Purification via vacuum distillation affords 65–70% yield.

Arndt-Eistert Homologation

The Arndt-Eistert reaction extends carbon chains while preserving stereochemistry, making it suitable for synthesizing branched esters.

Reaction Setup

3,7,11-Trimethyldecanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Treatment with diazomethane generates the diazoketone, which undergoes Wolff rearrangement in the presence of silver oxide (Ag₂O) and methanol to yield the homologated ester.

Optimization Notes

-

Temperature : −10°C to prevent diazoketone decomposition.

Stereoselective Synthesis via Chiral Pool Strategies

Isopulegol as a Chiral Precursor

(−)-Isopulegol, a monoterpene alcohol, is oxidized to isopulegone using Jones reagent. Stereospecific reduction with L-selectride [(CH₃)₂CHCH₂]₃B·Li⁺ at −78°C produces cis-diol intermediates, which are further functionalized via Grignard reactions and esterification.

Critical Steps

-

Oxidation : CrO₃ in H₂SO₄/acetone, 0°C, 2 h.

-

Reduction : L-selectride in tetrahydrofuran (THF), −78°C, 1 h.

Yield : 55–60% over four steps.

Comparative Analysis of Methods

| Method | Precursor | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Farnesol Acetylation | Farnesol | 3 | 68–72 | >95 | Scalability |

| Phytol Oxidation | Phytol | 4 | 65–70 | 90 | Availability of phytol |

| Arndt-Eistert | Decanoic Acid | 3 | 60–65 | 85 | Stereochemical fidelity |

| Isopulegol Route | Isopulegol | 4 | 55–60 | 88 | Enantioselectivity |

Challenges and Optimization Strategies

Q & A

What synthetic methodologies are commonly employed to prepare Methyl 3,7,11-trimethyldodecanoate, and how are stereochemical outcomes controlled?

Basic Research Question

this compound is synthesized via hydrogenation of unsaturated precursors or esterification of the corresponding acid. For example, hydrogenation of methyl (3R,7RS)-3,7,11-trimethyldodeca-2,6-dienoate over palladium catalysts yields the saturated ester . Stereochemical control is achieved using chiral catalysts or resolving agents. Purity is confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR) .

What analytical techniques are most effective for verifying the structural integrity and enantiomeric purity of this compound?

Basic Research Question

Key methods include:

- NMR with chiral shift reagents : Europium-based reagents resolve enantiomers by splitting signals (e.g., C3 methyl group in CDCl₃ or CS₂) .

- High-performance liquid chromatography (HPLC) : Diastereomeric amides, formed by reacting the ester with chiral amines, are separated on silica columns .

- Gas chromatography-mass spectrometry (GC-MS) : Used to confirm molecular weight and fragmentation patterns .

How does stereochemistry influence the biological activity of this compound in insect pheromone studies?

Advanced Research Question

Stereochemical variations significantly impact bioactivity. For example, in related esters like methyl 2,6,10-trimethyltridecanoate, the 2S,6R,10S isomer attracts insects, while 2R,6S,10S acts as a repellent . Methodologies include:

- Stereoselective synthesis : Hydrogenation with chiral catalysts to produce specific isomers .

- Behavioral bioassays : Testing isomers in controlled environments to quantify attraction/repellency .

- Cross-validation : Correlating NMR/HPLC enantiomer ratios with bioassay results to establish structure-activity relationships .

What strategies resolve contradictions in enantiomer ratio data obtained from NMR and HPLC analyses?

Advanced Research Question

Discrepancies arise due to differences in sensitivity or derivatization efficiency. Solutions include:

- Method triangulation : Combining NMR (direct measurement) and HPLC (indirect via diastereomers) to cross-validate results .

- Calibration with standards : Using enantiomerically pure references to normalize data .

- Statistical analysis : Applying weight-of-evidence frameworks to reconcile conflicting datasets, as outlined in EU regulatory guidelines .

How can researchers optimize experimental designs to study the ecological roles of this compound in semiochemical systems?

Advanced Research Question

Key approaches:

- Field trapping assays : Deploying racemic mixtures and enantiomerically enriched samples to compare insect attraction rates .

- Microencapsulation : Stabilizing the compound in slow-release formulations for long-term ecological studies .

- GC-MS metabolomics : Profiling volatile organic compounds in natural habitats to identify co-occurring synergists or antagonists .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific data for this compound is limited, general guidelines for methyl esters include:

- Ventilation : Use fume hoods to avoid inhalation .

- Personal protective equipment (PPE) : Gloves and safety goggles to prevent skin/eye contact .

- Waste disposal : Follow institutional protocols for organic solvents and ester derivatives .

How do structural modifications (e.g., saturation, halogenation) alter the physicochemical properties of this compound?

Advanced Research Question

Modifications impact volatility, stability, and bioactivity:

- Saturation : Hydrogenation reduces reactivity, increasing shelf-life but potentially decreasing pheromone activity .

- Halogenation : Introducing chlorine (e.g., Ethyl 11-chloro-3,7,11-trimethyl-2-dodecanoate) enhances electrophilic properties, altering interaction with insect olfactory receptors .

- Epoxidation : Epoxy derivatives (e.g., 3,7,11-trimethyl-10,11-epoxydodecanoate) exhibit prolonged environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.